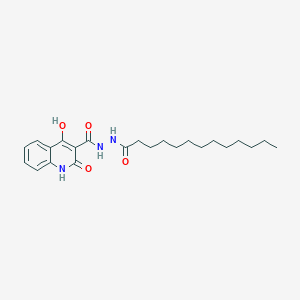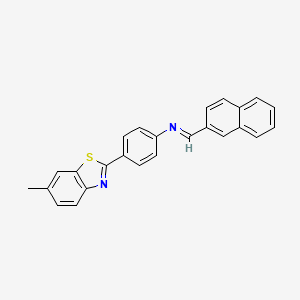![molecular formula C21H16Cl3N5O3 B11984739 4-nitro-N-(2,2,2-trichloro-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)benzamide CAS No. 324072-40-4](/img/structure/B11984739.png)
4-nitro-N-(2,2,2-trichloro-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-nitro-N-(2,2,2-trichloro-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)benzamide is a complex organic compound with a molecular formula of C16H10Cl4F3N3O3 and a molecular weight of 491.084 This compound is known for its unique structural features, which include a nitro group, a trichloroethyl group, and a phenyldiazenyl group
準備方法
The synthesis of 4-nitro-N-(2,2,2-trichloro-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Nitration: Introduction of the nitro group into the benzene ring.
Diazotization: Formation of the diazonium salt from aniline derivatives.
Coupling Reaction: Reaction of the diazonium salt with a suitable coupling partner to form the phenyldiazenyl group.
Chlorination: Introduction of the trichloroethyl group.
Amidation: Formation of the benzamide moiety.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity .
化学反応の分析
4-nitro-N-(2,2,2-trichloro-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trichloroethyl group can undergo nucleophilic substitution reactions.
Coupling Reactions: The phenyldiazenyl group can participate in coupling reactions with other aromatic compounds.
Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various nucleophiles . Major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学的研究の応用
4-nitro-N-(2,2,2-trichloro-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)benzamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-nitro-N-(2,2,2-trichloro-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The phenyldiazenyl group can participate in electron transfer reactions, affecting cellular redox balance. The trichloroethyl group can undergo metabolic activation, leading to the formation of reactive species that can interact with biomolecules .
類似化合物との比較
4-nitro-N-(2,2,2-trichloro-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)benzamide can be compared with similar compounds, such as:
4-nitro-N-(2,2,2-trichloro-1-{4-chlorophenyl}ethyl)benzamide: Similar structure but with a chlorophenyl group instead of a phenyldiazenyl group.
4-nitro-N-(2,2,2-trichloro-1-{4-methoxyphenyl}ethyl)benzamide: Similar structure but with a methoxyphenyl group instead of a phenyldiazenyl group.
4-nitro-N-(2,2,2-trichloro-1-{4-fluorophenyl}ethyl)benzamide: Similar structure but with a fluorophenyl group instead of a phenyldiazenyl group.
特性
CAS番号 |
324072-40-4 |
|---|---|
分子式 |
C21H16Cl3N5O3 |
分子量 |
492.7 g/mol |
IUPAC名 |
4-nitro-N-[2,2,2-trichloro-1-(4-phenyldiazenylanilino)ethyl]benzamide |
InChI |
InChI=1S/C21H16Cl3N5O3/c22-21(23,24)20(26-19(30)14-6-12-18(13-7-14)29(31)32)25-15-8-10-17(11-9-15)28-27-16-4-2-1-3-5-16/h1-13,20,25H,(H,26,30) |
InChIキー |
HBOCNVDCLOYQKJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7,9-Dichloro-2-(4-methoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11984656.png)
![5-[(2E,4E)-5-(phenylamino)penta-2,4-dienylidene]-2-thioxo-1,3-thiazolidin-4-on e](/img/structure/B11984657.png)
![ethyl (2E)-2-(4-butoxy-3-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11984663.png)
![4-bromo-N-[2,2,2-trichloro-1-(propan-2-ylamino)ethyl]benzamide](/img/structure/B11984665.png)




![ethyl 2-{2-(4-butoxyphenyl)-4-hydroxy-3-[(4-methylphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11984675.png)


![4-{[(E)-(4-methylphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11984698.png)


